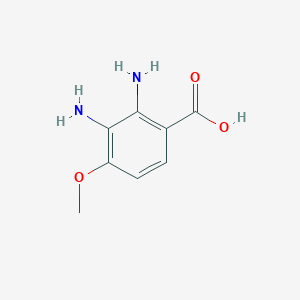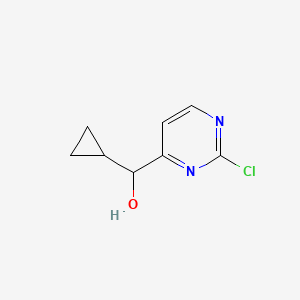![molecular formula C18H15N3O2 B8639715 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 65881-74-5](/img/structure/B8639715.png)
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is a complex organic compound with a unique structure that combines a bipyridine core with a phenyl-imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the condensation of 4-hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one with an appropriate phenyl-imino precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of an amine from the imino group.
Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the phenyl-imino group, making it less versatile in certain applications.
5-(Imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to the combination of functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both hydroxyl and imino groups provides multiple sites for chemical modification and interaction with other molecules.
Eigenschaften
CAS-Nummer |
65881-74-5 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-21-14(13-9-5-6-10-20-13)11-15(22)16(18(21)23)17(19)12-7-3-2-4-8-12/h2-11,19,22H,1H3 |
InChI-Schlüssel |
GYGDDYGWWJTLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8639639.png)







![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)


![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)


